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Compound of Interest

Compound Name:
tert-butyl N-[(1S,2S)-2-

aminocyclohexyl]carbamate

Cat. No.: B112144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of key intermediates of Edoxaban, a direct factor Xa inhibitor. The information is compiled to

assist researchers and professionals in the development and optimization of synthetic routes

for this anticoagulant drug.

Introduction
Edoxaban is a widely used oral anticoagulant for the prevention of stroke and systemic

embolism. Its synthesis involves the coupling of three key intermediates: a chiral cyclohexane

diamine derivative, a chloropyridine oxalamic acid derivative, and a fused thiazolopyridine

carboxylic acid. The efficient and stereoselective synthesis of these intermediates is crucial for

the overall yield and purity of the final active pharmaceutical ingredient (API). These notes

detail the synthetic procedures for these critical building blocks.

Key Intermediates and Synthetic Overview
The synthesis of Edoxaban relies on the preparation and coupling of the following key

intermediates:

Intermediate 1 (Chiral Diamine): tert-butyl (1R,2S,5S)-2-amino-5-

(dimethylcarbamoyl)cyclohexylcarbamate
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Intermediate 2 (Oxalamic Acid Derivative): 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid

Intermediate 3 (Thiazolopyridine Core): 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-

carboxylic acid

The general synthetic strategy involves the amidation of Intermediate 2 with the deprotected

amine of Intermediate 1, followed by coupling with Intermediate 3 to form the final Edoxaban

molecule.
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Caption: General synthetic workflow for Edoxaban.

Intermediate 1: tert-butyl (1R,2S,5S)-2-amino-5-
(dimethylcarbamoyl)cyclohexylcarbamate
This chiral diamine is a critical component that establishes the stereochemistry of the final drug

molecule.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b112144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow
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Caption: Synthesis of the chiral diamine intermediate.

Experimental Protocol
Synthesis of tert-butyl N-[(1R,2S,5S)-2-amino-5-

[(dimethylamino)carbonyl]cyclohexyl]carbamate[1]

Hydrogenation:

To a hydrogenation kettle, add methanol (480 g) and the azide precursor (60 g, 192.7

mmol).

Add 10% Pd/C (6.3 g, ~56% water content).

Replace the atmosphere with nitrogen three times, followed by hydrogen three times.

Maintain the pressure at 0.4-0.6 MPa and heat the mixture to 50-60°C.

Stir the reaction until hydrogen absorption ceases.

Work-up and Isolation:

Release the pressure and replace the hydrogen atmosphere with nitrogen.

Filter the reaction mixture to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain a residue.

Dissolve the residue in acetonitrile and filter any insoluble material.

Concentrate the filtrate to dryness.
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Add toluene to the residue, heat to disperse, and then cool to 0-5°C to induce

crystallization.

Collect the solid by filtration and dry to yield the final product.

Quantitative Data
Parameter Value Reference

Yield 87.7% [1]

Purity (HPLC) >99.5% [2]

Chiral Purity >99.5% [2]

Intermediate 2: 2-((5-chloropyridin-2-yl)amino)-2-
oxoacetic acid
This intermediate provides the chloropyridine moiety and the oxalamide linker in the Edoxaban

structure.

Synthesis Workflow

5-chloro-2-aminopyridine Reaction with Ethyl Oxalyl Chloride
(Acetonitrile, Triethylamine)

Ethyl 2-((5-chloropyridin-2-yl)amino)-
2-oxoacetate hydrochloride Hydrolysis 2-((5-chloropyridin-2-yl)amino)-

2-oxoacetic acid
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Caption: Synthesis of the oxalamic acid intermediate.

Experimental Protocol
Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride[3]

Reaction Setup:

In a reaction vessel, combine 5-chloro-2-aminopyridine with acetonitrile.
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Add triethylamine as a base.

Heat the mixture to 60°C under a nitrogen atmosphere.

Addition of Ethyl Oxalyl Chloride:

Slowly add ethyl oxalyl chloride to the reaction mixture.

Maintain the temperature at 60°C and stir for 7 hours.

Isolation:

After the reaction is complete, cool the mixture.

The product can be crystallized from the reaction mixture.

Hydrolysis to 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid[3]

The ethyl ester intermediate is hydrolyzed under standard basic or acidic conditions to yield

the final carboxylic acid.

Quantitative Data
Parameter Value Reference

Yield (Ester) 85-93% [3]

Yield (Acid) up to 89.2% [3]

Purity >97% [3]

Intermediate 3: 5-methyl-4,5,6,7-
tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
This heterocyclic intermediate forms the core of the factor Xa binding motif.

Synthesis Workflow
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Protected Piperidone Formation of 2-aminothiazolopyridine Bromination N-methylation Cyanation Hydrolysis 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]
pyridine-2-carboxylic acid
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Caption: Multi-step synthesis of the thiazolopyridine core.

Experimental Protocol
The synthesis of this intermediate is a multi-step process. A representative procedure for the

final hydrolysis step is provided below.

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

from its nitrile precursor[4][5]

Hydrolysis:

The 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine precursor is subjected to

acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.

Salt Formation:

The resulting carboxylic acid is treated with 1N HCl in ethanol.

The mixture is stirred for approximately 1.5 hours.

The precipitated hydrochloride salt is collected by filtration and washed with ethanol.

The product is dried under reduced pressure.

Quantitative Data
Parameter Value Reference

Purity High purity crystalline solid [6]

Melting Point 199.0 to 203.0 °C [7]
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Coupling and Final Steps
The final stages of Edoxaban synthesis involve the coupling of these intermediates.

Experimental Protocol
Formation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-

(dimethylcarbamoyl)cyclohexyl)carbamate[8]

Reaction Setup:

Suspend tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

oxalate salt (20 g) in acetonitrile (100 mL).

Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (16.96 g).

Cool the mixture to approximately 10°C.

Base Addition and Reaction:

Slowly add triethylamine (6.35 g).

Heat the mixture to about 60°C and slowly add more triethylamine (21.8 g).

Maintain the temperature at about 70°C and stir for 7 hours.

Work-up and Isolation:

Cool the reaction to about 25°C and add water (180 mL).

Cool further to about 10°C and filter the resulting solid.

Wash the solid with water (100 mL) and dry to obtain the product.

Quantitative Data
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Parameter Value Reference

Yield 91.1% [8]

Purity (HPLC) 98.50% [8]

This coupled product is then deprotected and reacted with Intermediate 3 to yield Edoxaban.

The final product is typically isolated as a tosylate monohydrate salt.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112144#use-in-the-synthesis-of-edoxaban-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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